2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
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Overview
Description
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrrolidine ring, a methylphenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction between 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane can yield the desired pyrrolidine derivative .
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Attachment of the Methylphenyl Group: : The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of a suitable aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride .
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Formation of the Amide Bond: : The final step involves the formation of the amide bond. This can be achieved by reacting the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding ketones or carboxylic acids .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of corresponding alcohols or amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacologically active agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes .
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Biological Studies: : The compound can be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or receptors can provide insights into cellular mechanisms .
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Chemical Biology: : The compound can be utilized in chemical biology to investigate the effects of structural modifications on biological activity. This can aid in the design of more potent and selective compounds .
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Industrial Applications: : The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide: Similar structure but with a chlorine substituent on the phenyl ring.
2-methyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide: Similar structure but with a methoxy substituent on the phenyl ring.
2-methyl-N-[2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide: Similar structure but with a fluorine substituent on the phenyl ring.
Uniqueness
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H26N2O |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide |
InChI |
InChI=1S/C17H26N2O/c1-13(2)17(20)18-12-16(19-10-4-5-11-19)15-8-6-14(3)7-9-15/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |
InChI Key |
DNWOUQITWCLQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(C)C)N2CCCC2 |
Origin of Product |
United States |
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